

cost-benefit analysis of using "3-bromo-1-methanesulfonylazetidine" in synthesis

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Compound of Interest

Compound Name: 3-bromo-1-methanesulfonylazetidine

Cat. No.: B6209247

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A Cost-Benefit Analysis of 3-bromo-1-methanesulfonylazetidine in Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Valuable Azetidine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a key approach to enhancing the pharmacological properties of drug candidates. Among these, the azetidine motif has gained significant traction for its ability to impart desirable characteristics such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. This guide provides a comprehensive cost-benefit analysis of a specialized building block, **3-bromo-1-methanesulfonylazetidine**, offering a comparative look at its synthesis, potential applications, and alternative strategies.

Introduction to 3-bromo-1-methanesulfonylazetidine

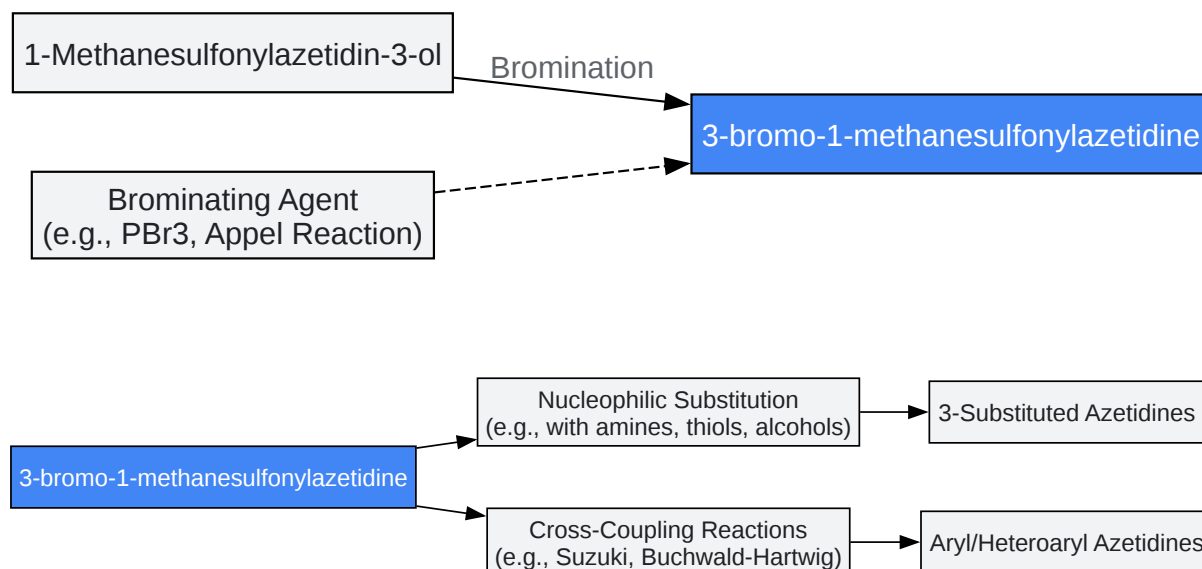
3-bromo-1-methanesulfonylazetidine is a functionalized azetidine derivative that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The methanesulfonyl protecting group on the nitrogen atom offers stability under various reaction conditions and can be readily cleaved if necessary. The combination of the strained azetidine ring and these

functional groups makes it a valuable tool for the construction of complex molecular architectures.

Cost Analysis and Synthesis

A direct commercial source for **3-bromo-1-methanesulfonylazetidine** is not readily available, indicating that it is likely synthesized on-demand. A plausible and cost-effective synthetic route commences from the commercially available precursor, 1-methanesulfonylazetidin-3-ol.

Diagram of the Proposed Synthesis:



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